molecular formula C12H14N2O B13870054 3-tert-butyl-1,6-naphthyridin-2(1H)-one

3-tert-butyl-1,6-naphthyridin-2(1H)-one

Cat. No.: B13870054
M. Wt: 202.25 g/mol
InChI Key: ZCQYOYSEGCIJLH-UHFFFAOYSA-N
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Description

3-tert-butyl-1H-1,6-naphthyridin-2-one is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are bicyclic structures containing two pyridine rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1H-1,6-naphthyridin-2-one typically involves multistep processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2-one with tert-butylamine under microwave irradiation can yield the desired product . Other methods involve nucleophilic substitution reactions, acid/base-catalyzed reactions, and cycloaddition reactions .

Industrial Production Methods

Industrial production of 3-tert-butyl-1H-1,6-naphthyridin-2-one may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1H-1,6-naphthyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce partially or fully reduced naphthyridine derivatives .

Scientific Research Applications

3-tert-butyl-1H-1,6-naphthyridin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-butyl-1H-1,6-naphthyridin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-butyl-1H-1,6-naphthyridin-2-one is unique due to the presence of the tert-butyl group, which can influence its solubility, stability, and interaction with biological targets. This structural feature may enhance its pharmacological profile compared to other naphthyridine derivatives .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-tert-butyl-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C12H14N2O/c1-12(2,3)9-6-8-7-13-5-4-10(8)14-11(9)15/h4-7H,1-3H3,(H,14,15)

InChI Key

ZCQYOYSEGCIJLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=CN=C2)NC1=O

Origin of Product

United States

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